N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Evaluation
A study focused on the computational and pharmacological evaluation of heterocyclic derivatives, including a compound similar in structure to the one , revealed potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) showed binding and moderate inhibitory effects, highlighting its broad pharmacological potential (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, demonstrated significant antioxidant activity, indicating the chemical's utility in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
Another study employed chemoselective monoacetylation using N-(2-Hydroxyphenyl)acetamide as an intermediate for the synthesis of antimalarial drugs. This process underscores the compound's role in facilitating efficient drug synthesis through specific chemical reactions (Magadum & Yadav, 2018).
Flavouring Substance Evaluation
An evaluation of a similar flavouring substance by the EFSA concluded no safety concern at estimated levels of dietary exposure. This study suggests the potential use of the compound in food flavoring, contingent upon thorough safety assessments (Younes et al., 2018).
Anti-Inflammatory Activity
Research on derivatives of N-(3-chloro-4-fluorophenyl)-2- compounds showcased significant anti-inflammatory activity, indicating the therapeutic potential of such compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-27-19-9-4-5-10-20(19)28-15-22(26)23-14-16-13-18(21-11-6-12-29-21)25(24-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCBQLDTIFJROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.